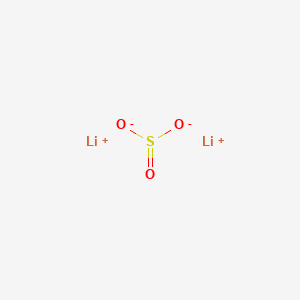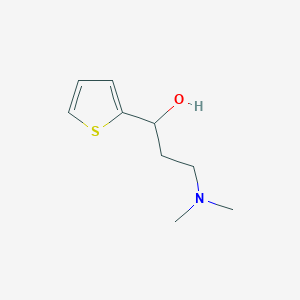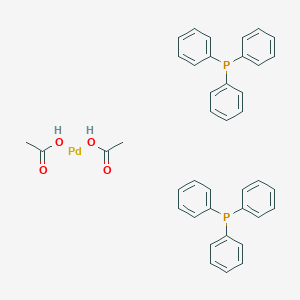![molecular formula C18H20N4OS B076165 N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline CAS No. 13443-90-8](/img/structure/B76165.png)
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline is a synthetic compound that has been widely used in scientific research. It is commonly referred to as "MDBD" and has a molecular formula of C20H23N3O2S. This compound has been found to have various applications in the field of biochemistry and physiology.
Wirkmechanismus
MDBD works by binding to specific proteins and cellular structures in cells. Once bound, it fluoresces, allowing researchers to visualize and track the labeled structures. The exact mechanism of action of MDBD is still not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
MDBD has been found to have minimal biochemical and physiological effects on cells. It has been shown to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
MDBD has several advantages for lab experiments. It is a highly specific fluorescent dye that can be used to label and visualize specific proteins and cellular structures in live cells. It is also non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
However, there are also limitations to the use of MDBD. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in cells. Additionally, MDBD is a relatively new compound, and its long-term effects on cells and organisms are still unknown.
Zukünftige Richtungen
There are several future directions for the use of MDBD in scientific research. One area of research is in the development of new fluorescent dyes that can be used to label and visualize specific cellular structures. Another area of research is in the development of new imaging techniques that can be used to study the dynamics of cellular processes in real-time.
In conclusion, N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline is a synthetic compound that has been widely used in scientific research. Its applications in the field of biochemistry and physiology have allowed researchers to gain a better understanding of cellular processes and the activity of neurons in the brain. While there are limitations to its use, MDBD remains a safe and reliable tool for scientific research, and ongoing research will continue to expand its applications in the future.
Synthesemethoden
MDBD can be synthesized using a two-step process. In the first step, 6-methoxy-1,3-benzothiazol-2-amine is reacted with ethyl diazoacetate in the presence of a copper catalyst to form 6-methoxy-1,3-benzothiazol-2-yl diazoacetate. In the second step, the diazoacetate is reacted with N,N-diethylaniline in the presence of a palladium catalyst to form MDBD.
Wissenschaftliche Forschungsanwendungen
MDBD has been used in various scientific research applications. One of its main applications is in the field of fluorescence microscopy. MDBD is a fluorescent dye that can be used to label and visualize specific proteins and cellular structures in live cells. This has allowed researchers to study the dynamics of cellular processes in real-time.
MDBD has also been used in the field of neuroscience. It has been found to be a useful tool for studying the activity of neurons in the brain. MDBD can be used to label specific neurons and track their activity in response to different stimuli. This has allowed researchers to gain a better understanding of how the brain processes information.
Eigenschaften
CAS-Nummer |
13443-90-8 |
|---|---|
Produktname |
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline |
Molekularformel |
C18H20N4OS |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H20N4OS/c1-4-22(5-2)14-8-6-13(7-9-14)20-21-18-19-16-11-10-15(23-3)12-17(16)24-18/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
QPNBYKOUCCEXOD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



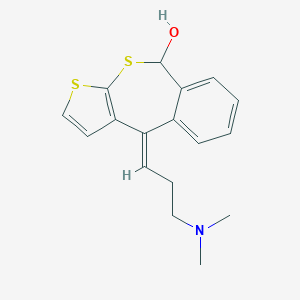
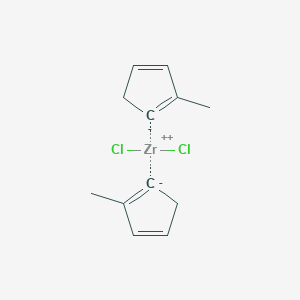

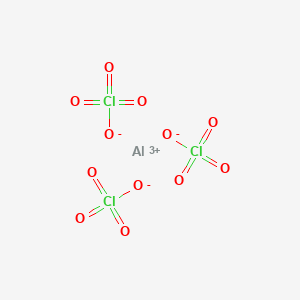
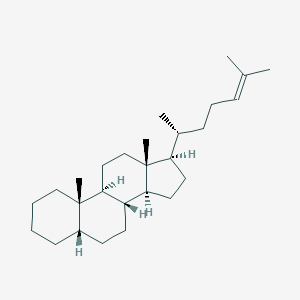

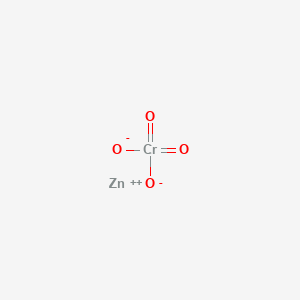
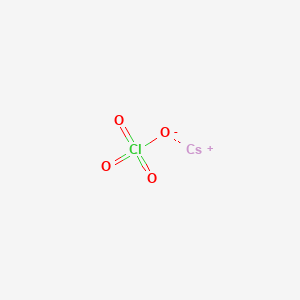
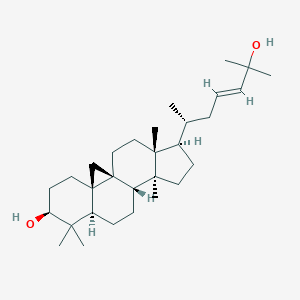

![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
